![molecular formula C5H8OS B092869 Dihydro-2H-thiopyran-3(4H)-one CAS No. 19090-03-0](/img/structure/B92869.png)
Dihydro-2H-thiopyran-3(4H)-one
Overview
Description
Dihydro-2H-thiopyran-3(4H)-one is a sulfur-containing heterocyclic compound with the molecular formula C5H8OS It is structurally related to thiopyran, featuring a six-membered ring with one sulfur atom and a ketone functional group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydro-2H-thiopyran-3(4H)-one can be synthesized through several methods. One common approach involves the cyclization of 3-mercaptopropionic acid with acetone in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, yielding the desired thiopyranone compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or sulfuric acid are often employed to facilitate the cyclization reaction. The product is then purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiopyran derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiopyranones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or aryl halides, often in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiopyran derivatives.
Substitution: Substituted thiopyranones.
Scientific Research Applications
Organic Synthesis
Dihydro-2H-thiopyran-3(4H)-one serves as a versatile building block in organic synthesis. It is used to develop new heterocyclic systems and can be transformed into various biologically active compounds. Notably, its derivatives have shown significant biological activity, including anti-inflammatory, antiasthmatic, and antiallergic properties .
Key Synthetic Routes:
- Cyclization of 3-Mercaptopropionic Acid: This method involves the reaction with acetone under acid catalysis to yield this compound.
- Continuous Flow Processes: Industrial production often employs continuous flow methods for enhanced efficiency, utilizing catalysts like p-toluenesulfonic acid .
Medicinal Chemistry
The biological activity of this compound and its derivatives has been extensively studied. Research indicates that these compounds may inhibit cystinyl aminopeptidase, which has implications for therapeutic applications in inflammatory diseases .
Biological Activities:
- Anti-inflammatory
- Antiarthritic
- Antiasthmatic
- Antiallergic
Case Studies
-
In Silico Screening of Derivatives:
A study conducted on synthesized cyclic sulfones derived from this compound revealed their potential as anti-inflammatory agents. The screening indicated strong probabilities of cystinyl aminopeptidase inhibition, suggesting therapeutic relevance . -
Dimroth-type 1,2,3-Triazole Synthesis:
This compound-1,1-dioxide was utilized as a cyclic ketomethylenic reagent in the synthesis of triazole-based compounds through a one-pot multi-component reaction (MCR). This method streamlined the process of creating compound libraries for further biological screening .
Mechanism of Action
The mechanism by which dihydro-2H-thiopyran-3(4H)-one exerts its effects involves interactions with various molecular targets. The sulfur atom in the thiopyran ring can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. Pathways involving thiol-disulfide exchange reactions are particularly relevant, as they play a role in redox biology and enzymatic processes.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A structurally similar compound with an oxygen atom instead of sulfur.
2,3-Dihydro-4H-thiopyran: Another thiopyran derivative with a different hydrogenation pattern.
Tetrahydrothiopyran: Fully hydrogenated thiopyran ring.
Uniqueness: Dihydro-2H-thiopyran-3(4H)-one is unique due to the presence of both a sulfur atom and a ketone functional group within the same ring structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its oxygen-containing analogs and other thiopyran derivatives.
Biological Activity
Dihydro-2H-thiopyran-3(4H)-one (C5H8OS) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Structural Characteristics
This compound features a six-membered ring that includes a sulfur atom and a ketone functional group. This unique structure allows for various chemical modifications, leading to an array of derivatives with enhanced biological properties. The compound is known for engaging in thiol-disulfide exchange reactions, crucial for redox biology and enzymatic processes.
Biological Activities
Research indicates that this compound and its derivatives exhibit significant biological activities, including:
- Anti-inflammatory : The compound has shown potential in inhibiting inflammatory pathways, which may be beneficial in treating conditions like arthritis and asthma.
- Antiallergic : Its derivatives have been noted for their ability to mitigate allergic reactions.
- Antiviral : Some studies suggest activity against viral infections, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : Notably, this compound has been shown to inhibit cystinyl aminopeptidase, which could have therapeutic implications for inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study reported a four-step synthesis of 3,4-dihydro-2H-thiopyran derivatives from this compound. These derivatives demonstrated a range of biological activities, reinforcing the compound's utility as a building block in drug development .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound could interact with various molecular targets due to its reactivity profile. The sulfur atom's ability to participate in nucleophilic and electrophilic reactions plays a pivotal role in its biological effects .
Table 1: Biological Activities of this compound Derivatives
Synthetic Routes
This compound serves as a versatile precursor for synthesizing more complex sulfur-containing heterocycles. Notable synthetic routes include:
- Oxidation : Conversion to sulfoxides or sulfones.
- Reduction : Formation of dihydrothiopyran derivatives.
- Substitution Reactions : Yielding various substituted thiopyranones.
Properties
IUPAC Name |
thian-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAMXDLUUTYFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172599 | |
Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19090-03-0 | |
Record name | Tetrahydrothiopyran-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19090-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Thiopyran-3(4H)-one, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-2H-thiopyran-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of dihydro-2H-thiopyran-3(4H)-one and its derivatives?
A1: this compound serves as a versatile building block for various heterocyclic systems. Its structure features a six-membered ring containing a sulfur atom, a ketone group, and allows for diverse substitutions. A key derivative is this compound-1,1-dioxide, formed by oxidation of the sulfur atom to a sulfone group. This modification significantly impacts its reactivity and applications. [, ]
Q2: How is this compound-1,1-dioxide utilized in the synthesis of triazole-based compounds?
A2: this compound-1,1-dioxide acts as a novel cyclic ketomethylenic reagent in the Dimroth-type 1,2,3-triazole synthesis. [] This reaction proceeds efficiently at room temperature, catalyzed by a K2CO3/DMSO system, producing 1,5,6,7-tetrahydrothiopyrano[2,3-d][1,2,3]triazole 4,4-dioxides, a new triazole-based bicyclic ring system. []
Q3: What makes this compound-1,1-dioxide an attractive starting material for multicomponent reactions?
A3: The readily available this compound-1,1-dioxide enables the efficient synthesis of diverse cyclic sulfones through one-pot multi-component reactions (MCRs). [] This approach streamlines the synthesis of compound libraries for screening and exploring structure-activity relationships.
Q4: How does the reactivity of enamines derived from this compound-1,1-dioxide differ depending on the electrophile?
A4: Enamines derived from this compound-1,1-dioxide exhibit versatile reactivity. They can undergo reactions at the nitrogen atom or at the β-carbon, depending on the electrophile used. [, ] For instance, reactions with methanesulfonyl chloride can lead to interesting ring-enlargement products. [] These diverse reaction pathways highlight the synthetic potential of these enamines.
Q5: What insights have NMR studies provided into the structure and properties of this compound derivatives?
A5: NMR spectroscopy, particularly 2D NMR techniques, plays a crucial role in confirming the structure of newly synthesized this compound derivatives. [, ] Detailed analysis of NMR spectra provides valuable information about the arrangement of atoms and the presence of different functional groups within the molecule.
Q6: Has this compound-1,1-dioxide been explored in the development of compounds with potential biological activity?
A6: In silico screening of cyclic sulfones derived from this compound-1,1-dioxide suggests promising anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic properties. [] Further research is needed to validate these predictions and explore their potential as therapeutic agents.
Q7: What are the key challenges and future directions in the research of this compound and its derivatives?
A7: Future research on this compound derivatives should focus on optimizing synthetic routes, expanding the chemical space of accessible compounds, and thoroughly investigating their biological activities. [] This includes exploring their mechanism of action, potential targets, and therapeutic potential in various disease models.
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